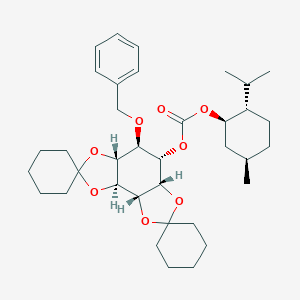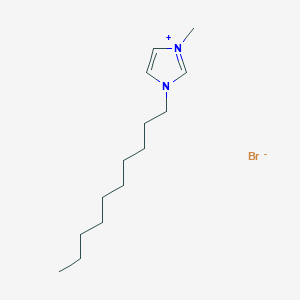
4-Fluoro-3-(trifluoromethyl)benzyl bromide
Übersicht
Beschreibung
4-Fluoro-3-(trifluoromethyl)benzyl bromide is a useful building block in organic synthesis . It is also known by the synonyms α′-Bromo-α,α,α-trifluoro-p-xylene, and 4-(Bromomethyl)benzotrifluoride . The compound has a molecular weight of 239.03 .
Synthesis Analysis
The compound is used in the synthesis of 1-(Substituted benzyl)-2-substituted-5,6-dichlorobenzimidazoles with antiviral activities. It is also used to prepare 2-[(4-diarylmethoxy)phenyl]benzimidazoles as potent inhibitors of hepatitis C virus NS5B polymerase .Molecular Structure Analysis
The linear formula of the compound is CF3C6H4CH2Br . The InChI key, which is a unique identifier for the compound, is IKSNDOVDVVPSMA-UHFFFAOYSA-N .Chemical Reactions Analysis
The compound can undergo various reactions due to the presence of the bromine atom, which is a good leaving group. It can participate in nucleophilic substitution reactions, among others .Physical And Chemical Properties Analysis
The compound is a solid at room temperature. It has a refractive index of 1.484 (lit.), a boiling point of 65-69 °C/5 mmHg (lit.), a melting point of 29-33 °C (lit.), and a density of 1.546 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen
Building Block in Organic Synthesis
“4-Fluoro-3-(trifluoromethyl)benzyl bromide” is a useful building block in organic synthesis . It can be used to construct a variety of complex organic molecules due to its reactivity and the presence of both a bromine atom and a trifluoromethyl group.
Synthesis of Antiviral Compounds
This compound has been used in the synthesis of 1-(Substituted benzyl)-2-substituted-5,6-dichlorobenzimidazoles . These compounds have shown antiviral activities, making them potential candidates for the development of new antiviral drugs.
Preparation of Hepatitis C Virus Inhibitors
It is also used to prepare 2-[(4-diarylmethoxy)phenyl]benzimidazoles . These compounds are potent inhibitors of hepatitis C virus NS5B polymerase, an essential enzyme for the replication of the hepatitis C virus. This makes “4-Fluoro-3-(trifluoromethyl)benzyl bromide” valuable in the research and development of new treatments for hepatitis C.
Production of p-Trifluoromethylbenzyl Phenyl Sulfide
“4-Fluoro-3-(trifluoromethyl)benzyl bromide” can be used to produce p-trifluoromethylbenzyl phenyl sulfide . The details of this reaction and its applications are not specified, but it indicates the versatility of this compound in chemical synthesis.
Medicinal Chemistry
This compound is used in medicinal chemistry . While the specific applications are not detailed, the presence of a trifluoromethyl group is often desirable in medicinal chemistry due to its ability to enhance the biological activity and metabolic stability of drug molecules.
Fluorinated Building Blocks
“4-Fluoro-3-(trifluoromethyl)benzyl bromide” is part of the category of fluorinated building blocks . Fluorinated compounds are of great interest in the field of materials science and medicinal chemistry due to their unique properties, such as high thermal and chemical stability, and the ability to form strong hydrogen bonds.
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
4-Fluoro-3-(trifluoromethyl)benzyl bromide is a useful building block in organic synthesis . It doesn’t have a specific biological target but is used to synthesize other compounds that do.
Mode of Action
As a benzylic bromide , this compound is highly reactive due to the electron-donating properties of the benzene ring, which stabilizes the positive charge on the carbon atom in the transition state of the reaction . This allows it to participate in various reactions, such as nucleophilic substitution reactions, to form new bonds .
Biochemical Pathways
The compound itself doesn’t directly interact with biochemical pathways. For example, it’s used in the synthesis of 1-(Substituted benzyl)-2-substituted-5,6-dichlorobenzimidazoles and 2-[(4-diarylmethoxy)phenyl]benzimidazoles , which have antiviral activities .
Result of Action
The compound itself doesn’t have a direct effect on cells or molecules. The compounds it helps synthesize, such as1-(Substituted benzyl)-2-substituted-5,6-dichlorobenzimidazoles and 2-[(4-diarylmethoxy)phenyl]benzimidazoles , can have significant effects, such as inhibiting the replication of viruses .
Action Environment
The reactivity and stability of 4-Fluoro-3-(trifluoromethyl)benzyl bromide can be influenced by various environmental factors. For instance, it should be stored under inert gas at 2–8 °C . Also, it’s sensitive to moisture and can react with water to form hydrobromic acid . Therefore, it should be handled and stored carefully to maintain its reactivity and prevent hazardous reactions.
Eigenschaften
IUPAC Name |
4-(bromomethyl)-1-fluoro-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF4/c9-4-5-1-2-7(10)6(3-5)8(11,12)13/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVQDTRQMKZMBAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CBr)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40372157 | |
| Record name | 4-Fluoro-3-(trifluoromethyl)benzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40372157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-3-(trifluoromethyl)benzyl bromide | |
CAS RN |
184970-26-1 | |
| Record name | 4-(Bromomethyl)-1-fluoro-2-(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=184970-26-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-3-(trifluoromethyl)benzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40372157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 184970-26-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![3-Oxo-2,3-dihydrobenzo[d]isoxazole-5-carbonitrile](/img/structure/B61569.png)
